![molecular formula C13H18F3N3 B2733367 1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2059494-73-2](/img/structure/B2733367.png)
1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a chemical compound with the molecular formula C10H14F3N3. It has a molecular weight of 233.24 g/mol . This compound is often used in scientific research .
Molecular Structure Analysis
The molecular structure of “1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” includes a piperazine ring attached to a pyridine ring with a trifluoromethyl group .Physical And Chemical Properties Analysis
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine” is a crystalline solid with a yellow color . It has a boiling point of 122.0°C at 2.0 mmHg .Scientific Research Applications
Antimalarial Applications
Research into aryl piperazine and pyrrolidine derivatives, including structures akin to "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine," has shown promising antimalarial activity. A study highlighted the synthesis and evaluation of these derivatives against the Plasmodium falciparum chloroquine-resistant strain. The presence of a hydroxyl group, a propane chain, and a fluor group was found crucial for antiplasmodial activity, with certain compounds inhibiting parasite growth at low micromolar concentrations (Mendoza et al., 2011).
Antihypertensive and Antiarrhythmic Effects
Compounds featuring the 1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine skeleton have been synthesized and tested for their antiarrhythmic and antihypertensive effects. Studies suggest that derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibit significant activities in these areas, potentially related to alpha-adrenolytic properties (Malawska et al., 2002).
Anticonvulsant Activity
Research on pyrrolidine-2,5-dione derivatives, including those related to "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine," has identified promising anticonvulsant agents. These compounds have been evaluated using acute models of seizures in mice, revealing that specific derivatives displayed a more beneficial protective index than well-known antiepileptic drugs, suggesting a mechanism of action involving sodium and calcium channels blockade (Rybka et al., 2017).
Serotonin Receptor Agonist Properties
The compound "1-(m-Trifluoromethylphenyl)-piperazine," a structural analog, has been found to act as a serotonin receptor agonist in rat brain studies. It inhibited the specific binding of serotonin to rat brain membranes at lower concentrations compared to other compounds and affected serotonin turnover, providing insights into the molecular interactions at play (Fuller et al., 1978).
Design of Novel Insecticides
Innovative insecticides based on structural modifications of "1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine" have been designed, targeting serotonin receptors in parasitic nematodes. These modifications led to compounds displaying significant growth-inhibiting activities against pests, indicating a novel mode of action for pest control (Cai et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-propan-2-yl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-10(2)18-5-7-19(8-6-18)12-4-3-11(9-17-12)13(14,15)16/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQKYFQUWUKGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.